4-(1-Methoxy-1-oxo-2-propyl)phenylboronic Acid
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Overview
Description
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy and oxo-propyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with appropriate substituents. One common method is the reaction of 4-bromo-1-methoxy-2-propylbenzene with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is typically heated to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the oxo-propyl substituent can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base and a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methoxy and oxo-propyl substituents.
4-Methoxyphenylboronic acid: Lacks the oxo-propyl substituent.
4-(2-Methoxy-2-oxoethyl)phenylboronic acid: Similar structure but different substituent positions.
Uniqueness
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid is unique due to its specific substituents, which confer distinct reactivity and properties. The presence of both methoxy and oxo-propyl groups allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H13BO4 |
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Molecular Weight |
208.02 g/mol |
IUPAC Name |
[4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 |
InChI Key |
PJLFBXHFEGBTEQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)C(=O)OC)(O)O |
Origin of Product |
United States |
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